N-(1-adamantyl)-3-methylbenzamide
Description
N-(1-adamantyl)-3-methylbenzamide is a benzamide derivative featuring a 1-adamantyl group attached to the amide nitrogen and a methyl substituent at the meta position of the benzamide ring. The adamantyl group, a rigid bicyclic hydrocarbon, imparts unique steric and electronic properties, enhancing lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry and catalysis, particularly in metal-assisted C-H functionalization reactions, where the adamantyl group may act as a directing or stabilizing moiety .
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-methylbenzamide |
InChI |
InChI=1S/C18H23NO/c1-12-3-2-4-16(5-12)17(20)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) |
InChI Key |
SEBFDSUIBCQAFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Amide Nitrogen
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : The nitrogen is substituted with a 2-hydroxy-1,1-dimethylethyl group, enabling N,O-bidentate coordination to transition metals.
- Applications : Acts as a directing group in Pd- or Mn-catalyzed C-H functionalization, forming stable five-membered chelates with metals .
- Synthesis: Achieved via coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (62% yield) .
- Characterization : Confirmed by X-ray crystallography (CCDC deposition) and spectroscopy (NMR, IR, GC-MS) .
N-(1-Adamantylmethyl)-4-nitro-3-methylbenzamide
- Structure : Incorporates a nitro group at the benzamide para position and an adamantylmethyl chain.
- The adamantylmethyl chain increases steric bulk compared to the parent adamantyl group .
N-(1-Adamantyl)carbothioamides
Substituent Effects on the Benzamide Ring
3-Amino-N-(3-trifluoromethylphenyl)benzamide
- Structure: Features an amino group at the benzamide meta position and a CF3 group on the adjacent phenyl ring.
- Electronic Effects: The electron-withdrawing CF3 group increases acidity of the amide proton, while the amino group serves as a directing group .
N-Methyl-3-(2-naphthyl-acetylamino)benzamides
Physicochemical and Reactivity Comparison
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